5-(Chloromethyl)-2-hydroxybenzaldehyde

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture and IUPAC Nomenclature

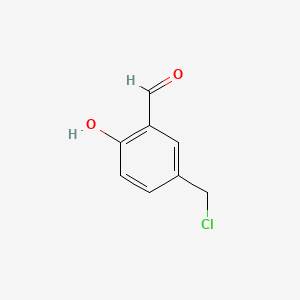

5-(Chloromethyl)-2-hydroxybenzaldehyde represents a substituted salicylaldehyde derivative characterized by the presence of both electron-withdrawing chloromethyl and electron-donating hydroxyl substituents on the benzene ring. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that identifies the positions of functional groups relative to the aldehyde moiety. The compound is registered under Chemical Abstracts Service number 23731-06-8 and carries the molecular formula C8H7ClO2 with a molecular weight of 170.59 grams per mole.

The molecular architecture consists of a benzene ring system bearing three distinct functional groups: a formyl group at the 1-position, a hydroxyl group at the 2-position, and a chloromethyl substituent at the 5-position. This substitution pattern creates a salicylaldehyde framework where the hydroxyl and aldehyde groups are positioned ortho to each other, enabling the formation of stabilizing intramolecular hydrogen bonds. Alternative nomenclature for this compound includes 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride, and Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, demonstrating the various systematic approaches to naming this multifunctional aromatic compound.

The European Community number 880-176-0 and the United Nations Identification number D6XAK85SFU provide additional regulatory identifiers for this chemical substance. The compound exists as a solid at room temperature with a characteristic white to pale grey crystalline appearance, indicating its relatively stable physical state under ambient conditions. The presence of both polar and nonpolar functional groups contributes to its moderate solubility characteristics in various organic solvents including chloroform, dimethyl sulfoxide, and methanol.

Crystallographic Data and Molecular Geometry

The crystallographic analysis of this compound reveals an orthorhombic crystal system belonging to the space group P212121, indicating the absence of inversion symmetry in the crystal lattice. The unit cell parameters demonstrate specific dimensional characteristics with a = 4.483(6) Ångström, b = 12.521(18) Ångström, and c = 13.71(2) Ångström, resulting in a unit cell volume of 769.6(19) cubic Ångström. The crystal structure accommodates four molecules per unit cell (Z = 4) with a calculated density of 1.472 megagrams per cubic meter, confirming the relatively compact packing arrangement of molecules within the crystalline matrix.

X-ray diffraction studies conducted at 293 Kelvin using molybdenum K-alpha radiation (λ = 0.71073 Ångström) provided detailed insights into the three-dimensional molecular arrangement. The absorption coefficient of 0.44 inverse millimeters indicates moderate X-ray absorption by the crystal, facilitating accurate structure determination through conventional diffractometry techniques. Data collection employed omega scan methodology with absorption correction applied using the multi-scan approach, ensuring reliable intensity measurements across the full reciprocal space sampling.

The molecular geometry exhibits specific bond lengths and angles that reflect the electronic interactions between functional groups. The most stable conformer demonstrates an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, with a donor-acceptor distance that stabilizes the overall molecular conformation. The chloromethyl substituent adopts a spatial orientation that minimizes steric interactions with neighboring aromatic hydrogen atoms while maintaining optimal electronic delocalization throughout the benzene ring system.

Intermolecular interactions within the crystal lattice involve hydrogen bonding networks where molecules form zigzag chain arrangements through hydroxyl-carbonyl interactions. These structural features contribute to the observed melting point range of 84-85 degrees Celsius, reflecting the moderate strength of intermolecular forces that must be overcome during the solid-to-liquid phase transition. The crystallographic data provides essential information for understanding the solid-state behavior and potential polymorphic forms of this compound.

Spectroscopic Identification

Fourier Transform Infrared Spectroscopy Analysis

The infrared spectroscopic characterization of this compound provides distinctive vibrational signatures that enable unambiguous identification and structural confirmation. The hydroxyl stretching vibration appears as a broad, intense absorption between 3700 and 2900 reciprocal centimeters with maximum intensity at 3300 reciprocal centimeters in the amorphous state, indicating the participation of the hydroxyl group in hydrogen bonding interactions. In the crystalline phase, this band shifts to 3240 reciprocal centimeters, demonstrating the environmental sensitivity of this vibrational mode.

The carbonyl stretching region exhibits a characteristic Fermi resonance doublet at 1683 and 1658 reciprocal centimeters, reflecting the coupling between the fundamental carbonyl stretch and an overtone or combination band. This spectroscopic feature serves as a diagnostic marker for the aldehyde functionality in the context of the intramolecular hydrogen bonding network. The aromatic carbon-carbon stretching vibrations manifest at 1618, 1577, and 1475 reciprocal centimeters, providing confirmation of the benzene ring system and its substitution pattern.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Hydroxyl stretch | 3300 | ν(OH) |

| Aromatic C-H stretch | 3050 | νc(CH) |

| Aldehyde C-H stretch | 2875, 2756 | νal(CH) |

| Carbonyl stretch | 1683, 1658 | ν(C=O) |

| Aromatic C=C stretch | 1618 | νa(CC) |

| OH torsion | 708 | τ(OH) |

The fingerprint region below 1500 reciprocal centimeters contains multiple absorption bands that collectively provide a unique spectroscopic signature for this compound. Notable features include the carbon-oxygen stretching vibration at 1277 reciprocal centimeters and the hydroxyl torsional mode at 708 reciprocal centimeters. These lower frequency vibrations are particularly sensitive to conformational changes and intermolecular interactions, making them valuable for monitoring phase transitions and polymorphic behavior.

Nuclear Magnetic Resonance Spectroscopy Characteristics

The proton nuclear magnetic resonance spectrum of this compound displays characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The chloromethyl protons appear as a singlet at 4.59 parts per million, integrating for two protons and demonstrating the magnetic equivalence expected for a methylene group directly attached to an aromatic ring. The phenolic hydroxyl proton produces a distinctive singlet at 9.90 parts per million, a chemical shift that reflects its participation in intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

The aromatic region of the spectrum contains three distinct proton signals corresponding to the hydrogen atoms on the substituted benzene ring. The aldehyde proton resonates at the expected downfield position, confirming the presence of the formyl functional group. The simplified aromatic multipicity pattern results from the specific substitution arrangement, where the hydroxyl, aldehyde, and chloromethyl groups create a distinctive electronic environment for each aromatic position.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts. The aliphatic region displays a single peak at 45.4 parts per million, corresponding to the chloromethyl carbon and confirming the presence of only one saturated carbon environment in the molecule. The aromatic and carbonyl carbon signals appear in their expected chemical shift ranges, with the aldehyde carbon producing the characteristic downfield resonance typical of carbonyl carbons.

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopic studies of this compound reveal electronic transitions that provide insights into the molecular orbital structure and conjugation effects. The compound exhibits absorption bands in the ultraviolet region that correspond to π→π* transitions within the aromatic system and n→π* transitions involving the carbonyl and hydroxyl functional groups. These electronic transitions are sensitive to conformational changes and environmental effects, making ultraviolet-visible spectroscopy a valuable tool for monitoring photochemical transformations.

Narrowband ultraviolet irradiation at 308 nanometers induces conformational isomerization in matrix-isolated samples, demonstrating the photochemical reactivity of this compound. This wavelength-specific response indicates the presence of electronic states that facilitate rotational motion around specific bonds, particularly those involving the aldehyde and hydroxyl substituents. The exclusive nature of this photochemical process, without competing decomposition pathways, highlights the selective excitation of conformationally relevant molecular orbitals.

Tautomerism and Conformational Analysis

Conformational Landscape and Energy Calculations

Comprehensive density functional theory calculations using the B3LYP functional and 6-311++G(d,p) basis set reveal the existence of four distinct conformers of this compound, each characterized by different orientations of the hydroxyl and aldehyde functional groups. Conformer I represents the most thermodynamically stable arrangement, featuring an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen that stabilizes the overall molecular structure. This conformer exhibits a calculated relative energy of zero, serving as the reference state for comparison with higher-energy forms.

Conformer II demonstrates a relative energy of 8.5 kilojoules per mole and differs from conformer I through the simultaneous 180-degree rotation of both the aldehyde and hydroxyl groups. This arrangement eliminates the intramolecular hydrogen bond present in conformer I while introducing alternative stabilizing interactions that partially compensate for the loss of hydrogen bonding. The energy barrier for interconversion between conformers I and II provides information about the flexibility of the molecular framework and the strength of intramolecular interactions.

| Conformer | Relative Energy (kJ/mol) | Key Structural Features |

|---|---|---|

| I | 0.0 | Intramolecular O-H···O hydrogen bond |

| II | 8.5 | Both OH and CHO groups rotated 180° |

| III | 36.9 | Single functional group rotation |

| IV | 43.2 | Maximum energy configuration |

Conformers III and IV represent significantly higher energy arrangements with relative energies of 36.9 and 43.2 kilojoules per mole, respectively. These conformations involve orientations that maximize repulsive interactions between functional groups while minimizing stabilizing effects. The substantial energy differences suggest that conformers III and IV would have negligible populations under equilibrium conditions at ambient temperatures.

Hydrogen Bonding Effects and Molecular Stabilization

The intramolecular hydrogen bond in conformer I serves as the primary stabilizing interaction that determines the preferred molecular conformation of this compound. This hydrogen bond involves the hydroxyl donor group and the carbonyl acceptor oxygen, creating a six-membered chelate ring that constrains the molecular geometry. The strength of this interaction influences both the vibrational frequencies of the participating functional groups and the overall conformational preferences of the molecule.

Theoretical analysis indicates that the intramolecular hydrogen bond leads to specific geometric changes in the molecule, including elongation of the oxygen-hydrogen bond and contraction of the carbon-oxygen bond within the hydroxyl group. These structural modifications reflect the partial transfer of electron density from the hydroxyl oxygen to the carbonyl group through the hydrogen bonding interaction. The calculated bond lengths demonstrate that conformer I exhibits an oxygen-hydrogen distance of 0.984 Ångström, significantly longer than the 0.963-0.964 Ångström observed in non-hydrogen-bonded conformers.

Photochemical Rotamerization and Conformational Dynamics

Matrix isolation studies combined with selective ultraviolet irradiation demonstrate the possibility of inducing conformational transformations in this compound under controlled experimental conditions. Narrowband ultraviolet radiation at 308 nanometers successfully converts conformer I to conformer II through a photochemically driven rotamerization process. This transformation occurs with high selectivity, producing no detectable side products or decomposition pathways under the experimental conditions employed.

The photochemical conversion mechanism involves electronic excitation that reduces the rotational barriers around the carbon-oxygen and carbon-carbon bonds connecting the functional groups to the aromatic ring. The wavelength specificity of this process indicates that particular electronic states facilitate the required bond rotations while preserving the overall molecular integrity. Temperature-dependent studies in solid nitrogen matrices at 10 Kelvin confirm that the photoproduced conformer II remains stable under cryogenic conditions, demonstrating the kinetic trapping of higher-energy conformational states.

The exclusive nature of the photochemical rotamerization, without competing photochemical reactions, distinguishes this compound from related salicylaldehyde derivatives that undergo more complex photochemical transformations. This selectivity suggests potential applications in photochemical switching systems where controlled conformational changes could modulate molecular properties or biological activities. The reversibility and precision of this photochemical process contribute to the fundamental understanding of conformational dynamics in substituted aromatic systems.

Propriétés

IUPAC Name |

5-(chloromethyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACWTZLXIFJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319332 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23731-06-8 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6XAK85SFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Blanc Chloromethylation of Salicylaldehyde

Overview:

The most common and well-documented method for preparing 5-(chloromethyl)-2-hydroxybenzaldehyde involves the Blanc chloromethylation reaction. This reaction uses salicylaldehyde as the starting material, with paraformaldehyde and hydrochloric acid as reagents, often in the presence of a quaternary ammonium salt catalyst.

- Salicylaldehyde, paraformaldehyde, and aqueous hydrochloric acid are mixed and stirred vigorously at room temperature or slightly controlled temperatures (5–35°C).

- The reaction is allowed to proceed for extended periods (12–200 hours) under continuous stirring and airtight conditions.

- After completion, the crude product is filtered, washed with water and sodium bicarbonate solution, then dried under vacuum at 45–50°C.

| Parameter | Typical Range / Value |

|---|---|

| Salicylaldehyde amount | 50 g (approx. 0.46 mol) |

| Paraformaldehyde amount | 20–23 g |

| Hydrochloric acid | 20–200 mL (36.5–38% aqueous) |

| Quaternary ammonium salt | ~2.5 g (e.g., triethylbenzyl ammonium chloride) |

| Temperature | 5–35°C |

| Reaction time | 12–200 hours |

| Washing steps | Water (2x), 8–10% NaHCO3 solution (1x), water (1x) |

| Drying temperature | 45–50°C under vacuum |

| Yield | 38–95% (varies with conditions) |

| Melting point of product | 78–86°C |

Example from Patent Literature:

- In a 500 mL flask, 50 g salicylaldehyde, 55 g formaldehyde solution (37%), and 2.5 g triethylbenzyl ammonium chloride were mixed.

- Temperature was maintained at 5–15°C.

- 200 mL concentrated HCl was added, stirred for 12 hours.

- Hydrogen chloride gas was bubbled continuously for 10 hours.

- After 24 hours airtight reaction, the crude product was filtered and washed.

- Final product yield was 93.6% with melting point 78–85°C.

Detailed Laboratory Synthesis and Characterization

- Salicylaldehyde (20 mmol), paraformaldehyde (20 mmol), and 36.5% aqueous HCl (20 mL) were stirred vigorously at room temperature for 24 hours.

- The formed solid was filtered, washed, and dissolved in chloroform.

- The chloroform solution was dried over anhydrous sodium sulfate, filtered, and solvent removed under reduced pressure.

- The residue was recrystallized from hot hexanes to yield this compound as colorless crystals.

- Yields ranged from 38% to 48%.

- Melting point was 84–85°C, consistent with literature values.

| Spectroscopic Parameter | Observed Values (CDCl3) |

|---|---|

| 1H NMR (ppm) | 4.59 (s, 2H, chloromethyl), 7.00 (d, 1H), 7.56 (dd, 1H), 7.59 (d, 1H), 9.90 (s, 1H, aldehyde), 11.07 (s, 1H, phenol) |

| 13C NMR (ppm) | 45.4 (chloromethyl), 118.5, 120.5, 129.4, 133.8, 137.4, 151.7 (phenol carbon), 196.3 (aldehyde carbon) |

| Elemental analysis (%) | Calculated: C 56.32, H 4.14, Cl 20.78; Found: C 56.59, H 3.97, Cl 20.42 |

Reaction Conditions and Optimization

| Factor | Effect on Yield and Purity |

|---|---|

| Temperature | Lower temperatures (5–15°C) favor controlled chloromethylation and reduce side reactions. |

| Reaction time | Longer reaction times (up to 200 hours) increase conversion but must be balanced against decomposition risks. |

| Catalyst type | Quaternary ammonium salts (e.g., triethylbenzyl ammonium chloride) improve reaction efficiency and selectivity. |

| Acid concentration | Concentrated hydrochloric acid (36–38%) is essential for generating chloromethyl cation species. |

| Washing procedure | Sequential washing with warm water, sodium bicarbonate solution, and final water wash removes impurities and residual acid, improving product purity. |

| Drying conditions | Vacuum drying at 45–50°C preserves product integrity and prevents degradation. |

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Blanc Chloromethylation | Salicylaldehyde, paraformaldehyde, HCl, quaternary ammonium salt | 5–35°C, 12–200 h, stirring, HCl gas bubbling | 38–95 | 94–97 | Most common industrial and lab method |

| Recrystallization from hexanes | Crude chloromethylated product | Room temp to hot hexanes recrystallization | 38–48 | High | Used for purification and characterization |

| Reaction mother liquor recycling | Same as above | Reuse of mother liquor to improve yield | Up to 95 | High | Improves efficiency and reduces waste |

Research Findings and Notes

- The chloromethylation reaction is sensitive to temperature and reagent ratios; careful control is needed to avoid side reactions such as polymerization or over-chloromethylation.

- The presence of the hydroxyl group ortho to the aldehyde directs chloromethylation to the 5-position on the aromatic ring, providing regioselectivity.

- The product this compound serves as a versatile intermediate for nucleophilic substitution reactions, enabling synthesis of various derivatives with O-, S-, and N-nucleophiles.

- The method allows for recycling of reaction mother liquors, enhancing sustainability and cost-effectiveness in industrial settings.

- Spectroscopic data confirm the structure and purity of the product, supporting the reliability of the preparation methods.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(Chloromethyl)-2-hydroxybenzaldehyde is a chemical compound with the molecular formula . It is also known by its IUPAC name, this compound .

Chemical Properties

- Molecular Weight: 170.59

- InChI Key: WFACWTZLXIFJCM-UHFFFAOYSA-N

- Linear Structure Formula: Not available

- Number of Heavy Atoms: 11

- Number of Aromatic Heavy Atoms: 6

- Fraction Csp3: 0.12

- Number of Rotatable Bonds: 2

- Number of H-Bond Acceptors: 2.0

- Number of H-Bond Donors: 1.0

- Molar Refractivity: 43.61

- Boiling Point: No data available

Scientific Research Applications

This compound is used in various scientific research applications.

- Synthesis of Salicylaldehydes: It serves as a precursor in the synthesis of salicylaldehydes . For example, it is used in the synthesis and reactions of salicylaldehydes .

- Reaction with Methanol: It reacts with methanol in the presence of NaHCO3 to yield other compounds .

- Reaction with 4-chlorothiophenol: It reacts with 4-chlorothiophenol in chloroform to produce a colorless oil when treated with NaHCO3 .

- Synthesis of N-(substituted coumarin-3-yl) benzamides: It is utilized in the synthesis of N-(substituted coumarin-3-yl) benzamides, which exhibit antiproliferative effects against human Hepatocellular Carcinoma cell line (HepG2) .

- Production of Dialdehydes: It is used in the preparation of novel pendant-armed dialdehydes .

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The chloromethyl group in 5-(chloromethyl)-2-hydroxybenzaldehyde distinguishes it from analogs with alternative substituents. Key comparisons include:

Key Observations :

- Reactivity : The chloromethyl group (–CH₂Cl) in the target compound enhances its electrophilicity compared to simple chloro (–Cl) or ether (–OCH₂R) substituents, enabling facile alkylation or polymer grafting .

- Stability: Compounds with electron-withdrawing groups (e.g., –Cl, –NO₂) exhibit reduced thermal stability compared to benzyloxy derivatives .

- Synthetic Yield: Chloromethylation reactions (target compound) typically achieve moderate yields (~45–55%), comparable to benzyloxy derivatives but lower than non-halogenated analogs .

Activité Biologique

5-(Chloromethyl)-2-hydroxybenzaldehyde (CMHB), a derivative of salicylaldehyde, has garnered attention for its potential biological activities due to its unique structural features, including a hydroxyl group and a chloromethyl group. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 170.59 g/mol. The compound features:

- Hydroxyl Group (-OH) : Positioned at the second carbon of the benzene ring.

- Chloromethyl Group (-CH2Cl) : Located at the fifth carbon, which may enhance its reactivity as an alkylating agent.

The presence of these functional groups suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of bioactive compounds.

Antimicrobial Properties

Research indicates that derivatives of salicylaldehyde possess significant antimicrobial properties. CMHB's structural similarities to these derivatives suggest it may exhibit similar activities. For instance, salicylaldehyde is known for its antifungal and antibacterial effects, which could be enhanced by the chloromethyl substitution in CMHB.

- Antibacterial Activity : Preliminary studies suggest that CMHB may inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens like Staphylococcus aureus or Escherichia coli remain to be fully elucidated .

- Antifungal Activity : The compound's potential antifungal properties are also under investigation, with some evidence indicating that similar compounds can disrupt fungal cell walls or interfere with metabolic pathways.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic effects of related compounds derived from CMHB. For example, salicylaldehyde derivatives have been shown to induce apoptosis in various cancer cell lines. The chloromethyl group may enhance this effect by facilitating interactions with cellular targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. One common approach involves reacting salicylaldehyde with paraformaldehyde in the presence of hydrochloric acid, yielding CMHB along with other byproducts .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methyl-2-hydroxybenzaldehyde | Methyl group instead of chloromethyl | Different reactivity patterns due to sterics |

| 4-Chlorobenzaldehyde | Chlorine at para position | Commonly used in organic synthesis |

| Salicylaldehyde | Hydroxyl group at ortho position | Known for strong biological activities |

| 5-Bromo-2-hydroxybenzaldehyde | Bromine instead of chlorine | Different halogen affects reactivity |

The unique combination of functional groups in CMHB allows for diverse chemical transformations not readily achievable with other similar compounds. This versatility makes it an important compound in synthetic organic chemistry .

Case Studies and Research Findings

Recent literature highlights various applications and studies involving CMHB:

- Synthesis of Heterocycles : Research has demonstrated that CMHB can serve as a precursor for synthesizing heterocycles like benzofuran or coumarin through nucleophilic substitution reactions .

- Biological Activity Evaluation : Studies assessing the biological activity of CMHB derivatives have indicated promising results in enhancing solubility and reactivity, potentially leading to improved therapeutic agents .

Q & A

Q. What computational methods are used to predict the reactivity of this compound in silico?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and reaction pathways.

- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.